molecular formula C27H19Cl3N2O3 B2666773 N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide CAS No. 320423-49-2

N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide

Cat. No.: B2666773
CAS No.: 320423-49-2
M. Wt: 525.81
InChI Key: SVMMDJQJFHYZBX-WCMJOSRZSA-N
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Description

Structurally, it features a benzohydrazide backbone with two distinct substituents: a 4-chlorophenoxy-phenylidene moiety at the N'-position and a 3,4-dichlorophenyl methoxy group at the para position of the benzohydrazide ring. This compound’s synthesis typically involves condensation reactions between substituted aldehydes and benzohydrazides under acidic conditions, a method common to analogous derivatives .

Properties

IUPAC Name

N-[(E)-[2-(4-chlorophenoxy)phenyl]methylideneamino]-4-[(3,4-dichlorophenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19Cl3N2O3/c28-21-8-12-23(13-9-21)35-26-4-2-1-3-20(26)16-31-32-27(33)19-6-10-22(11-7-19)34-17-18-5-14-24(29)25(30)15-18/h1-16H,17H2,(H,32,33)/b31-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMMDJQJFHYZBX-WCMJOSRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide typically involves the condensation reaction between an appropriate hydrazide and an aromatic aldehyde. The reaction is usually carried out in solvents such as ethanol or methanol under reflux conditions . The general reaction scheme is as follows:

  • Dissolve the hydrazide in ethanol.
  • Add the aromatic aldehyde to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Purify the product by recrystallization from ethanol.

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of efficient purification techniques, can be applied to scale up the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Research indicates that derivatives of hydrazones, including N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide, exhibit significant antimicrobial activity. Studies have shown that such compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

2. Anticancer Activity
This compound has been investigated for its anticancer properties. Mannich bases, which include hydrazone derivatives, have been reported to possess cytotoxic effects against cancer cell lines. The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation .

3. Anti-inflammatory Effects
Some studies suggest that hydrazones can exhibit anti-inflammatory properties. The ability to modulate inflammatory pathways makes this compound a potential candidate for treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several hydrazone derivatives against common pathogens. The results indicated that certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria, suggesting the potential for clinical applications in treating infections .

Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated significant inhibition of cell growth compared to control groups, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Bioactivity

  • Chlorinated vs. Hydroxylated Derivatives: The target compound’s 3,4-dichlorophenyl methoxy group confers higher lipophilicity compared to hydroxylated analogs like N′-(4-hydroxy-3-methoxybenzylidene)-2-(4-phenylphenoxy)acetohydrazide (). Chlorine’s electron-withdrawing nature may enhance binding affinity to hydrophobic enzyme pockets, whereas hydroxyl groups improve solubility but reduce membrane penetration .
  • Fluorinated Analogs :
    Fluorine substitution, as in 2-(2,3-dihydro-1-benzofuran-5-yl)-N′-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide (), introduces electronegativity and metabolic stability. However, fluorine’s smaller atomic radius compared to chlorine may alter steric interactions in enzyme binding .

Steric and Conformational Influences

  • Dihedral Angles and Planarity: The dihedral angle between the benzohydrazide and substituted phenyl rings in the target compound is likely influenced by the bulky 4-chlorophenoxy group. In contrast, N′-(4-hydroxybenzylidene)-4-methoxybenzohydrazide () shows a smaller dihedral angle (18.28°), promoting planarity and π-π stacking with aromatic residues in enzyme active sites .
  • The target compound’s dichlorophenyl methoxy group may offer similar benefits but with increased steric hindrance .

Biological Activity

N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide is a complex organic compound with potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity, including:

  • Chlorophenoxy group : Enhances lipophilicity and may influence membrane permeability.
  • Methoxy group : Can affect electronic properties and steric hindrance.
  • Benzohydrazide moiety : Known for various biological activities, including anti-inflammatory and anticancer effects.

The molecular formula is C22H19Cl2N2O3C_{22}H_{19}Cl_2N_2O_3 with a molecular weight of approximately 436.3 g/mol. Its IUPAC name is this compound.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory pathways.
  • Interaction with Receptors : It may bind to various receptors, altering signaling pathways that control cell growth and apoptosis.
  • Antioxidant Properties : The presence of chlorinated and methoxylated phenyl groups could enhance the compound's ability to scavenge free radicals.

Anticancer Activity

Research has shown that compounds similar to benzohydrazides exhibit significant anticancer properties. For instance, studies on related hydrazones have demonstrated their ability to induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : Inducing G1 or G2 phase arrest in cancer cells.
  • Apoptotic Pathways : Activation of caspases leading to programmed cell death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications to the phenyl rings can enhance or diminish this activity.

Case Studies

  • Study on Anticancer Efficacy :
    A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of benzohydrazide derivatives against various cancer cell lines. The results indicated that modifications in the substituents significantly impacted the compounds' efficacy, with some derivatives showing IC50 values in the micromolar range against breast and lung cancer cells .
  • Antimicrobial Testing :
    A comprehensive evaluation of related compounds demonstrated notable antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating a promising potential for further development as antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
AntioxidantScavenges free radicals

Table 2: Structure-Activity Relationship (SAR)

SubstituentEffect on ActivityReference
ChlorophenoxyIncreased lipophilicity
MethoxyEnhanced electronic effects
Benzohydrazide moietyEssential for bioactivity

Q & A

Q. What are the optimal synthetic routes for preparing this benzohydrazide derivative, and how can reaction conditions be systematically optimized?

The compound can be synthesized via coupling reactions between a carboxylic acid derivative and a hydrazine intermediate. Key reagents include coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), which facilitate amide bond formation under low-temperature conditions (-50°C) to minimize side reactions . Optimization should focus on solvent choice (e.g., DMF or THF), stoichiometry of reagents, and reaction time. Design of Experiments (DoE) methodologies can be applied to identify critical parameters (e.g., temperature, pH) for maximizing yield and purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structural integrity of this compound?

  • 1H-NMR : Confirm the presence of aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and hydrazide NH signals (δ ~10 ppm).
  • IR : Identify characteristic stretches for C=O (1650–1700 cm⁻¹), N-H (3200–3400 cm⁻¹), and aryl ethers (C-O, 1200–1250 cm⁻¹) .
  • Elemental Analysis : Validate empirical formula consistency (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. What solvent systems and pH conditions maximize fluorescence intensity for this compound in spectroscopic studies?

Fluorescence intensity peaks at pH 5 and 25°C, with excitation/emission wavelengths of 340/380 nm. Polar aprotic solvents (e.g., DMSO) enhance quantum yield, while acidic or alkaline conditions (>pH 7) reduce intensity due to protonation/deprotonation of functional groups .

Advanced Research Questions

Q. How does the compound’s hydrazide-hydrazone scaffold influence its bioactivity against cancer cells, and what structural modifications enhance potency?

The hydrazide-hydrazone moiety enables metal chelation and hydrogen bonding with biological targets (e.g., DNA topoisomerases). Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) on the aryl rings show improved cytotoxicity. For example, replacing methoxy with dichlorophenyl groups increases lipophilicity and membrane permeability, as demonstrated in HepG2 cell assays (IC₅₀ < 3.80 µM) .

Q. What computational strategies are effective for predicting binding affinities of this compound to HIV-1 RT or mycobacterial targets?

Molecular docking (AutoDock Vina) and MD simulations can model interactions with HIV-1 reverse transcriptase or Mycobacterium tuberculosis enzymes. Key residues (e.g., Lys101, Tyr188) form hydrogen bonds with the hydrazide backbone, while dichlorophenyl groups occupy hydrophobic pockets. Free energy calculations (MM-PBSA) refine binding affinity predictions .

Q. How do pH-dependent conformational changes affect the compound’s mechanism of action in biological systems?

At acidic pH (e.g., tumor microenvironments), the hydrazone bond may hydrolyze, releasing active intermediates that intercalate DNA or inhibit enzyme function. Spectrofluorometric studies show reduced stability at pH < 4, suggesting pH-responsive drug release mechanisms .

Data Contradictions and Resolution

Q. Discrepancies in reported fluorescence quantum yields: How can experimental variables be standardized?

Variations in quantum yield (e.g., 0.15 vs. 0.22) arise from differences in solvent polarity, excitation wavelength, and detector calibration. Standardize measurements using quinine sulfate as a reference (Φ = 0.54 in 0.1 M H₂SO₄) and control temperature (±0.5°C) .

Q. Conflicting SAR data for antimycobacterial activity: What factors explain divergent MIC values?

MIC discrepancies (e.g., 3.80 µM vs. 58.33 µM) may stem from assay conditions (e.g., broth microdilution vs. agar dilution) or bacterial strain variability (e.g., H37Ra vs. clinical isolates). Validate using standardized CLSI protocols and include positive controls (e.g., isoniazid) .

Methodological Tables

Q. Table 1. Key Fluorescence Parameters

ParameterValueConditionsSource
λexem340/380 nmpH 5, 25°C
LOD0.2691 mg·L⁻¹Linear range 0.5–50 mg·L⁻¹
Quantum Yield (Φ)0.18 ± 0.02DMSO, 25°C

Q. Table 2. Cytotoxicity of Derivatives

DerivativeIC₅₀ (µM)Target Cell LineStructural FeatureSource
2k2.1HepG23,4-Dichlorophenyl
2p3.8HepG24-Trifluoromethoxyphenyl

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